An In-depth Technical Guide to 8-Bromo-3-chloroisoquinoline: A Versatile Scaffold for Chemical Innovation
An In-depth Technical Guide to 8-Bromo-3-chloroisoquinoline: A Versatile Scaffold for Chemical Innovation
Introduction: The Enduring Significance of the Isoquinoline Core in Modern Chemistry
The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the fields of medicinal chemistry and materials science.[1][2] Its rigid structure and the presence of a basic nitrogen atom provide a unique framework for the design of molecules with diverse biological activities.[1] Halogenated isoquinolines, in particular, serve as highly versatile intermediates, enabling the construction of complex molecular architectures through a variety of cross-coupling reactions. This guide provides a comprehensive technical overview of 8-Bromo-3-chloroisoquinoline, a dihalogenated isoquinoline derivative with significant potential as a building block in synthetic and medicinal chemistry. While specific experimental data for this compound is limited in publicly available literature, this document will synthesize known information, draw logical inferences from closely related structures, and propose scientifically sound protocols for its synthesis and potential applications.
Physicochemical and Structural Characteristics of 8-Bromo-3-chloroisoquinoline
Chemical Structure and Identifiers
The structure of 8-Bromo-3-chloroisoquinoline is characterized by a bromine atom at the 8-position and a chlorine atom at the 3-position of the isoquinoline ring system.
Caption: Chemical structure of 8-Bromo-3-chloroisoquinoline.
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source |
| Molecular Formula | C₉H₅BrClN | [3] |
| Molecular Weight | 242.50 g/mol | [3] |
| IUPAC Name | 8-bromo-3-chloroisoquinoline | [3] |
| CAS Number | 1029720-63-5 | [3] |
| SMILES | C1=CC2=CC(=NC=C2C(=C1)Br)Cl | [3] |
| InChI Key | DBTXKDKSTIONNI-UHFFFAOYSA-N | [3] |
| Predicted XlogP | 3.8 | [3] |
| Melting Point | Not reported in available literature | |
| Boiling Point | Not reported in available literature |
Predicted Spectroscopic Characteristics
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show five signals in the aromatic region (typically δ 7.0-9.5 ppm). The protons on the benzene and pyridine rings will exhibit characteristic splitting patterns (doublets, triplets, or doublets of doublets) based on their coupling with adjacent protons. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine, chlorine, and nitrogen atoms.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display nine distinct signals for the nine carbon atoms in the isoquinoline core. The carbons directly attached to the halogens (C3 and C8) will show characteristic shifts, and their signals may be broadened or show reduced intensity depending on the relaxation times.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic system (typically in the 1400-1600 cm⁻¹ region), and C-Cl and C-Br stretching vibrations at lower frequencies (generally below 1000 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a compound containing one bromine atom and one chlorine atom. The molecular ion peak (M⁺) will be accompanied by M+2 and M+4 peaks with a specific intensity ratio due to the natural abundance of the isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).
Proposed Synthesis of 8-Bromo-3-chloroisoquinoline
A specific, detailed experimental protocol for the synthesis of 8-Bromo-3-chloroisoquinoline is not well-documented in the reviewed literature. However, a plausible and logical synthetic route can be devised based on established methodologies for the synthesis of halogenated isoquinolines. The proposed pathway involves the initial synthesis of 8-bromoisoquinoline followed by a regioselective chlorination at the 3-position.
Caption: Proposed two-step synthesis of 8-Bromo-3-chloroisoquinoline.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 8-Bromoisoquinoline from Isoquinoline
This procedure is adapted from established methods for the bromination of isoquinoline.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid. Cool the flask in an ice-salt bath.
-
Addition of Isoquinoline: Slowly add isoquinoline to the cooled sulfuric acid while maintaining the temperature below 10°C.
-
Bromination: To the resulting solution, add N-bromosuccinimide (NBS) portion-wise, ensuring the temperature remains below 0°C.
-
Reaction Monitoring: Stir the reaction mixture at low temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., aqueous ammonia or sodium hydroxide) to a pH of approximately 8-9. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 8-bromoisoquinoline.
Step 2: Synthesis of 8-Bromo-3-chloroisoquinoline from 8-Bromoisoquinoline
The chlorination of the 3-position of the isoquinoline ring can be achieved using various chlorinating agents.
-
Reaction Setup: In a sealed tube or a round-bottom flask fitted with a reflux condenser, place 8-bromoisoquinoline.
-
Chlorination: Add a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 100-120°C) for several hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After completion, carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralization and Extraction: Neutralize the solution with a base and extract the product with an organic solvent.
-
Purification: Dry the combined organic extracts, concentrate, and purify the crude product by column chromatography or recrystallization to obtain 8-Bromo-3-chloroisoquinoline.
Reactivity and Potential Applications in Drug Discovery and Organic Synthesis
The synthetic utility of 8-Bromo-3-chloroisoquinoline lies in the differential reactivity of its two halogen substituents. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.[4] This differential reactivity allows for sequential, site-selective functionalization of the isoquinoline core, making it a valuable building block for creating libraries of complex molecules.
Caption: Potential sequential cross-coupling reactions of 8-Bromo-3-chloroisoquinoline.
Key Synthetic Transformations
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Suzuki-Miyaura Coupling: The C8-Br bond can be selectively coupled with a wide range of boronic acids or their derivatives to introduce aryl, heteroaryl, or vinyl substituents.[4] The less reactive C3-Cl bond would likely remain intact under carefully controlled conditions, allowing for a subsequent coupling reaction at that position.
-
Buchwald-Hartwig Amination: The C8-Br position can be selectively aminated with various primary or secondary amines using a palladium catalyst. This reaction is a powerful tool for installing nitrogen-containing functional groups, which are prevalent in many biologically active compounds.
-
Sonogashira Coupling: The C8-Br bond can undergo coupling with terminal alkynes to introduce alkynyl moieties, which are useful for further transformations or as part of a final target structure.
-
Heck Reaction: The C8-Br bond can be coupled with alkenes to form new carbon-carbon double bonds.
The resulting products from these initial couplings at the C8 position would still possess the chloro-substituent at the C3 position, which can then be targeted for further functionalization under more forcing reaction conditions or with more active catalyst systems. This stepwise approach provides a high degree of control over the final molecular structure.
Potential as a Scaffold in Medicinal Chemistry
The isoquinoline nucleus is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1] The introduction of halogen atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule by influencing its lipophilicity, metabolic stability, and binding interactions with target proteins. Given the prevalence of halogenated heterocycles in approved drugs, 8-Bromo-3-chloroisoquinoline represents an attractive starting point for the synthesis of novel therapeutic agents targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[1]
Safety and Handling
Based on available GHS information, 8-Bromo-3-chloroisoquinoline is classified as a hazardous substance.[3]
Table 2: GHS Hazard Statements
| Hazard Code | Statement |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion and Future Outlook
8-Bromo-3-chloroisoquinoline is a synthetically valuable, yet underexplored, building block for organic synthesis and medicinal chemistry. Its dihalogenated nature, with the potential for regioselective functionalization, offers a powerful platform for the creation of diverse and complex molecular architectures. While a comprehensive experimental characterization of this compound is currently lacking in the public domain, this guide has provided a framework for its synthesis, predicted properties, and potential applications based on established chemical principles. Further research into the experimental validation of its properties and the exploration of its reactivity in various chemical transformations will undoubtedly unlock its full potential for the development of novel pharmaceuticals and functional materials.
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